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molecular formula C9H10BrNO3 B3179764 4-Bromo-1-isopropoxy-2-nitrobenzene CAS No. 383869-57-6

4-Bromo-1-isopropoxy-2-nitrobenzene

Cat. No. B3179764
M. Wt: 260.08 g/mol
InChI Key: BAIZWELNDHXHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115140B2

Procedure details

A mixture of 5.0 g of 5-bromo-2-fluoronitrobenzene, 14.8 g of caesium carbonate and 35.0 ml of 2-iodopropane is charged to two 20 ml microwave tubes, and irradiated at 60° C. with stirring for 1.5 h, and then stirred at ambient temperature overnight. The mixture is poured into 400 ml of water and then extracted three times with 300 ml of ethyl acetate. The organic extracts are combined and then concentrated to dryness under reduced pressure. The residue is reintroduced into a single-necked round-bottomed flask, into which 50 ml of 2-iodopropane and 10.0 g of caesium carbonate are added. The reaction mixture is heated at 95° C. for 10 min, and then at 60° C. for 3 h, and it is then stirred at ambient temperature overnight. The mixture is then poured into 400 ml of water and then extracted three times with 400 ml of ethyl acetate. The organic extracts are combined and then concentrated to dryness under reduced pressure, so as to obtain 5.6 g of 4-bromo-1-isopropoxy-2-nitrobenzene in the form of a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.C(=O)([O-])[O-:13].[Cs+].[Cs+].I[CH:19]([CH3:21])[CH3:20]>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:13][CH:19]([CH3:21])[CH3:20])=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)[N+](=O)[O-])F
Name
caesium carbonate
Quantity
14.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
35 mL
Type
reactant
Smiles
IC(C)C
Step Two
Name
two
Quantity
20 mL
Type
reactant
Smiles
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated at 60° C.
STIRRING
Type
STIRRING
Details
stirred at ambient temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 300 ml of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is reintroduced into a single-necked round-bottomed flask, into which 50 ml of 2-iodopropane and 10.0 g of caesium carbonate
ADDITION
Type
ADDITION
Details
are added
WAIT
Type
WAIT
Details
at 60° C. for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
it is then stirred at ambient temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture is then poured into 400 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 400 ml of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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